molecular formula C32H28N2O2 B4969858 11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4969858
M. Wt: 472.6 g/mol
InChI Key: LOINZOKSWCQRLX-UHFFFAOYSA-N
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Description

11-[4-(Benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its pharmacological properties. This compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential therapeutic effects.

Properties

IUPAC Name

9-phenyl-6-(4-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O2/c35-30-20-25(23-11-5-2-6-12-23)19-29-31(30)32(34-28-14-8-7-13-27(28)33-29)24-15-17-26(18-16-24)36-21-22-9-3-1-4-10-22/h1-18,25,32-34H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOINZOKSWCQRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzylation of Phenol: : The synthesis begins with the benzylation of a phenol derivative using benzyl chloride in the presence of a base such as sodium hydroxide.

  • Formation of the Hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: : This intermediate undergoes a cyclization reaction with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine, forming the dibenzo-diazepine core structure.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to improve yield and purity. Automation and continuous flow processes are employed to enhance efficiency and scalability, maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the ketone group using reagents like sodium borohydride results in the corresponding alcohol.

  • Substitution: : Substitution reactions at the aromatic rings can be achieved using electrophilic aromatic substitution (EAS) methods, often employing reagents such as bromine or nitrating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Bromine, nitric acid.

Major Products

  • Oxidation Products: : Benzylic alcohols and benzoic acids.

  • Reduction Products: : Corresponding alcohols.

  • Substitution Products: : Brominated or nitrated aromatic rings.

Scientific Research Applications

11-[4-(Benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and to study reaction mechanisms.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Explored for its potential as a therapeutic agent in treating neurological disorders.

  • Industry: : Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to alterations in neuronal signaling pathways. This mechanism is crucial for its potential therapeutic applications in neuropharmacology.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other benzodiazepine derivatives, 11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features that contribute to its distinct pharmacological profile.

List of Similar Compounds

  • Diazepam

  • Clonazepam

  • Lorazepam

  • Alprazolam

These compounds share a similar core structure but differ in their substituent groups, resulting in varied pharmacokinetics and pharmacodynamics.

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